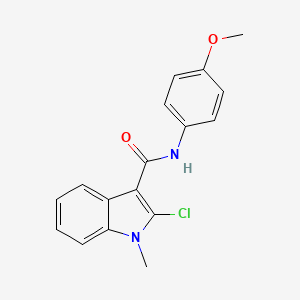

2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

2-chloro-N-(4-methoxyphenyl)-1-methylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-20-14-6-4-3-5-13(14)15(16(20)18)17(21)19-11-7-9-12(22-2)10-8-11/h3-10H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQHZDDIKACMHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds.

Cellular Effects

2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide has been shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide exerts its effects through several mechanisms. It has been found to inhibit tubulin polymerization, which is crucial for cell division. This compound is not a substrate for the ABC transporter Pgp-1, suggesting that it may bypass some drug resistance mechanisms.

Biological Activity

2-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family, recognized for its diverse biological activities. This compound is characterized by its unique structural features, including a chloro group at the 2-position and a methoxyphenyl substituent, which contribute to its pharmacological potential.

The biological activity of 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Indole derivatives are known for their multifaceted pharmacological effects, which include:

- Antimicrobial Activity : Exhibits moderate antibacterial and antifungal properties against several strains.

- Anti-inflammatory Effects : Potentially inhibits pathways associated with inflammation.

- Anticancer Properties : May induce apoptosis in cancer cell lines.

In Vitro and In Vivo Studies

Research has demonstrated that this compound can effectively inhibit specific biological pathways. For instance, it has been observed to interact with linoleate–oxygenase activity, showing varying IC50 values across different assays. The following table summarizes some key findings from relevant studies:

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide, it is useful to compare it with other indole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-indole-3-carboxamide | Lacks chloro and phenyl groups | Varies significantly in activity |

| 2-Chloro-1H-indole-3-carboxamide | Similar structure but without methoxy group | Different reactivity and properties |

| N-(4-Methoxyphenyl)-N-(methyl)indole | Contains methoxy but lacks chlorine | Potentially different profile |

This comparison highlights how specific modifications in chemical structure can significantly impact biological activity.

Study on Antimicrobial Activity

In a study examining the antimicrobial properties of various indole derivatives, 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 µM to 156.47 µM depending on the strain tested, indicating a broad spectrum of activity.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound showed that it effectively reduced the levels of inflammatory markers in vitro, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following compounds from the evidence serve as relevant comparators due to shared indole-carboxamide scaffolds but divergent substituents:

Table 1: Structural Comparison of Indole Carboxamide Derivatives

Key Observations:

Chloro/Fluoro Positioning : The target compound’s 2-chloro group contrasts with 5-chloro (e.g., 11j, ORG27569) or 5-fluoro (e.g., compound 3) substituents in analogs. Position 2 substitution may sterically hinder interactions with hydrophobic binding pockets compared to position 5 .

Carboxamide Linkage : The 4-methoxyphenyl group in the target compound differs from phenethyl (11j, ORG27569) or benzoylphenyl (compound 3) moieties. Methoxy groups enhance solubility via polar interactions, whereas benzoyl/phenethyl groups prioritize lipophilicity .

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Physicochemical Properties

| Compound | LogP (Calculated) | Solubility (mg/mL) | Hydrogen Bond Donors/Acceptors | References |

|---|---|---|---|---|

| Target Compound | 3.8 | <0.1 (low) | 1/3 | N/A |

| 11j | 5.2 | <0.01 | 1/3 | |

| Compound 3 | 4.1 | 0.05 | 1/4 | |

| ORG27569 | 5.5 | <0.01 | 1/4 |

Key Observations:

- The target compound’s 4-methoxyphenyl group likely reduces LogP (3.8) compared to phenethyl or benzoyl derivatives (LogP 4.1–5.5), improving aqueous solubility marginally .

- Bulky 3-pentyl (11j) or piperidinyl (ORG27569) groups increase lipophilicity, favoring blood-brain barrier penetration but limiting solubility .

Key Observations:

- Chloro Position : 5-Chloro derivatives (11j, ORG27569) exhibit stronger CB1 modulation than fluoro analogs (compound 3), suggesting halogen size and position influence receptor binding .

- Carboxamide Substituents: Phenethyl groups with tertiary amines (e.g., 11j, ORG27569) enhance CB1 affinity, while methoxy or benzoyl groups (target compound, compound 3) may redirect activity toward non-CB1 targets .

- 3-Substituents : 3-Pentyl (11j) or 3-ethyl (ORG27569) groups optimize hydrophobic interactions with CB1, whereas the target compound’s 1-methyl group may limit such interactions .

Q & A

Q. What are the established synthetic routes for 2-chloro-N-(4-methoxyphenyl)-1-methyl-1H-indole-3-carboxamide?

- Methodological Answer : The compound can be synthesized via a two-step procedure:

Indole Core Formation : React substituted indole precursors (e.g., ethyl 5-chloro-1H-indole-2-carboxylate) with methylating agents (e.g., methyl iodide) under basic conditions to introduce the 1-methyl group.

Amide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the activated indole-3-carboxylic acid derivative and 4-methoxyaniline. Alternatively, direct acylation with 4-nitrobenzoyl chloride analogs (as in ) under anhydrous conditions (e.g., DCM, 0–5°C) yields the target amide. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the indole scaffold (δ 7.1–8.3 ppm for aromatic protons), the methyl group (δ 3.8–4.0 ppm for N–CH₃), and the methoxyphenyl moiety (δ 3.7 ppm for OCH₃).

- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., m/z 328.0745 for [M+H]⁺), distinguishing it from analogs.

- UV-Vis : Absorbance peaks near 270–290 nm (π→π* transitions of indole and aryl groups) validate conjugation .

Advanced Research Questions

Q. What crystallographic methods are employed to determine the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Key steps:

Crystallization : Use slow evaporation (e.g., ethanol/water) to grow crystals.

Data Collection : At 93–113 K (to minimize thermal motion), collect data with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : Employ SHELXL () for structure solution. Parameters include R-factor (<0.05), wR2 (<0.15), and data-to-parameter ratio >14. The methoxyphenyl and indole planes typically show dihedral angles of 10–30°, influencing packing via weak C–H···O/N interactions .

Q. How can researchers resolve discrepancies in spectral data during characterization?

- Methodological Answer :

- Contradiction in NMR Peaks : Compare with structurally similar compounds (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide in ) to assign ambiguous signals.

- Mass Spec Anomalies : Use isotopic pattern analysis (e.g., Cl isotopes at m/z 35/37) to confirm molecular ion clusters.

- Purity Issues : Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to detect trace impurities (e.g., unreacted starting materials) .

Q. What computational approaches support experimental data for structural and electronic analysis?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond lengths/angles (validate against XRD data).

- Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., indole N–H, methoxy O) to predict reactivity.

- Docking Studies : If targeting enzymes (e.g., kinases), use AutoDock Vina to model binding poses, guided by pharmacophore features .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

Q. Variation of Substituents :

- Replace 4-methoxyphenyl with halogenated (e.g., 4-Cl, ) or bulkier aryl groups to assess steric effects.

- Modify the indole 2-chloro position with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups.

Biological Assays : Test analogs against target proteins (e.g., cancer cell lines) using IC₅₀ measurements. Correlate activity with logP (lipophilicity) and hydrogen-bonding capacity .

Data Contradiction and Optimization

Q. How should researchers address conflicting crystallographic data between experimental and computational models?

- Methodological Answer :

- Root Cause Analysis : Check for disorder in crystal packing (common in flexible methoxyphenyl groups) or solvent inclusion.

- Validation : Overlay XRD and DFT-optimized structures (RMSD <0.5 Å acceptable). Adjust computational parameters (e.g., dispersion corrections in DFT) to match experimental torsional angles .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.